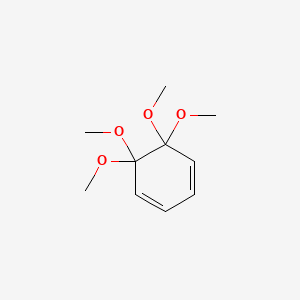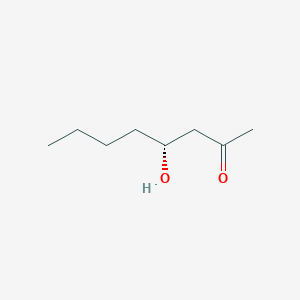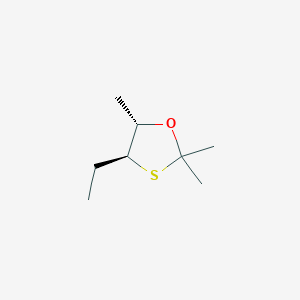
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific stereochemistry of this compound, denoted by the (4S,5S) configuration, indicates the spatial arrangement of its atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both oxygen and sulfur functionalities. The reaction conditions typically include the use of a base to deprotonate the precursor, followed by cyclization under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace one of the substituents on the oxathiolane ring with another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane include other oxathiolanes with different substituents or stereochemistry. Examples include:
- (4R,5R)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane
- (4S,5S)-4-methyl-2,2,5-trimethyl-1,3-oxathiolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl group at the 4-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other oxathiolanes.
Propiedades
Número CAS |
65911-93-5 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-5-7-6(2)9-8(3,4)10-7/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
Clave InChI |
IXENONBUAPYXST-BQBZGAKWSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](OC(S1)(C)C)C |
SMILES canónico |
CCC1C(OC(S1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
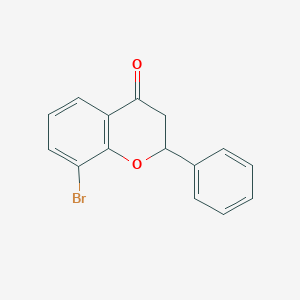
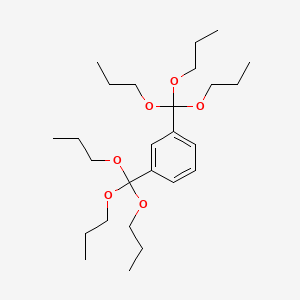

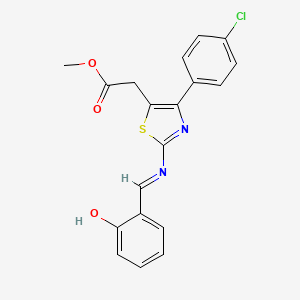
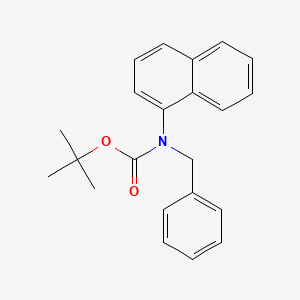

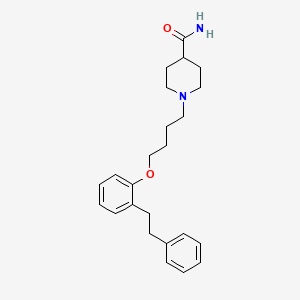
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
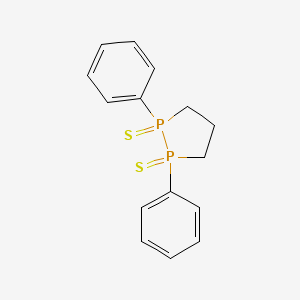
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
